ロサリン

説明

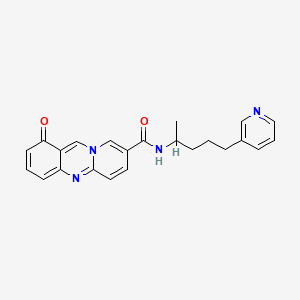

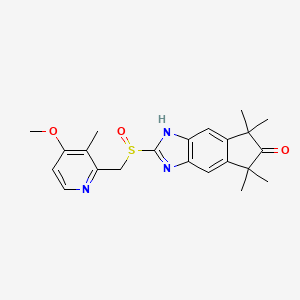

Rosarin is an O-acyl carbohydrate.

Rosarin is a natural product found in Rhodiola crenulata, Rhodiola sachalinensis, and other organisms with data available.

See also: Sedum roseum root (part of).

科学的研究の応用

抗酸化作用

ロサリンは、顕著な抗酸化作用を示すことが判明しています 。抗酸化物質とは、環境やその他のストレスに対する反応として身体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。

脂質低下効果

ロサリンのもう一つの重要な用途は、脂質低下効果です 。これは、血液中の脂質レベルを下げるのに役立ち、高コレステロールなどの状態の管理に役立ちます。

鎮痛作用

ロサリンは鎮痛作用も持っています 。これは、ロサリンが痛みを和らげるのに役立つ可能性があり、新しい鎮痛薬の開発に役立つことを意味します。

抗放射線効果

研究によると、ロサリンは抗放射線効果を示します 。これは、ロサリンが放射線の有害な影響から保護するために使用できることを示唆しており、特に癌に対する放射線療法の文脈で関連しています。

抗腫瘍活性

ロサリンは、抗腫瘍活性を持つことが判明しています 。これは、ロサリンがさまざまな種類の癌の新しい治療法の開発に使用できる可能性があることを意味します。

免疫調節

最後に、ロサリンは免疫調節効果を持つことが示されています 。これは、ロサリンが免疫系の機能を修飾または調節することができ、さまざまな免疫関連疾患の治療に役立つ可能性があることを意味します。

これらの用途に加えて、ロサリンは、体外実験および生体内実験において、神経、消化器、呼吸器、骨関連の障害を含むさまざまな慢性疾患に著しい治療効果を示しています 。これは、ロサリンが病気の治療薬としての大きな可能性を持っていることを示しています。 また、ロサリンの生産は、前駆体の供給によって、体外で栽培されたセイヨウノコギリソウ植物において向上させることができることに注目する価値があります 。これは、これらのさまざまな用途におけるロサリンの入手可能性を高める可能性があります。

作用機序

Target of Action

Rosarin, a phenylpropanoid found in Rhodiola rosea’s rhizome, has been identified to target several key proteins and enzymes in the body. It has been shown to interact with proteins such as cathepsin K, calcitonin receptor (CTR), tumor necrosis factor receptor-associated factor 6 (TRAF6), tartrate-resistant acid phosphatase (TRAP), and matrix metallopeptidase 9 (MMP-9) . These targets play crucial roles in various biological processes, including inflammation, bone metabolism, and cellular signaling .

Mode of Action

Rosarin interacts with its targets in a way that modulates their activity, leading to changes in cellular functions. For instance, it inhibits osteoclastogenesis, disrupts F-actin ring formation, and reduces the expression of osteoclastogenesis-related genes . It also impedes the nuclear factor of activated T-cell cytoplasmic 1 (NFATc1), c-Fos, the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways .

Biochemical Pathways

Rosarin affects several biochemical pathways. It blocks phosphorylation processes crucial for bone resorption . Moreover, it promotes osteogenesis and osteoblast differentiation, thereby influencing the bone formation pathway . It also modulates mRNA expressions by increasing eukaryotic translation elongation factor 2 (EEF2) and decreasing histone deacetylase 1 (HDAC1), thereby activating osteoprotective epigenetic mechanisms .

Pharmacokinetics

It is known that rosarin, being a water-soluble compound, is highly bioavailable via oral administration and is concentrated in urine by kidney excretion .

Result of Action

The molecular and cellular effects of Rosarin’s action are diverse. It has been demonstrated to have antioxidant, lipid-lowering, analgesic, antiradiation, antitumor, and immunomodulation effects . In the context of bone metabolism, Rosarin enhances bone mineral density (BMD) in postmenopausal osteoporosis (PMOP) mice, restrains osteoclast maturation, and increases the active osteoblast percentage in bone tissue .

Action Environment

Rosarin, as an adaptogen, is known for enhancing the body’s response to environmental stress . .

生化学分析

Biochemical Properties

Rosarin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . In the extract of RRL, Rosarin is the most abundant component among the three compounds of rosavins .

Cellular Effects

Rosarin has a profound impact on various types of cells and cellular processes . It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Rosarin’s action is complex and multifaceted . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Rosarin change over time in laboratory settings . Information on Rosarin’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Rosarin vary with different dosages in animal models .

Metabolic Pathways

Rosarin is involved in various metabolic pathways . It interacts with several enzymes or cofactors .

Transport and Distribution

Rosarin is transported and distributed within cells and tissues . It could interact with various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

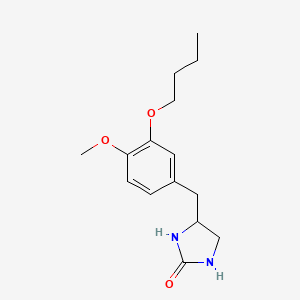

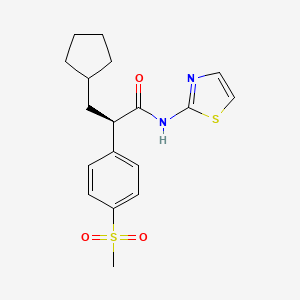

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBFEMIXXHIISM-YZOUKVLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045580 | |

| Record name | Rosarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84954-93-8 | |

| Record name | Rosarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84954-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenyl-2-propen-1-yl 6-O-a-L-arabinofuranosyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQA54L0KFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes rosarin unique in terms of its aromaticity?

A1: Unlike many porphyrinoids, rosarin is classified as antiaromatic. This means it possesses a cyclic arrangement of π electrons that aligns with 4n (where n is an integer), leading to destabilization and unique electronic properties. [, ]

Q2: How does the planarity of the rosarin backbone impact its properties?

A2: The absence of substituents at the β-positions of the pyrrole units in certain rosarin derivatives leads to a highly planar structure. This planarity is crucial for facilitating the interconversion between antiaromatic (24 π-electron) and aromatic (26 π-electron) states through redox reactions. []

Q3: What happens to the electronic structure of rosarin upon triprotonation?

A3: Triprotonation of specific annulated rosarin derivatives leads to the formation of ground state triplet diradicals, as evidenced by EPR spectroscopy and theoretical calculations. []

Q4: Can rosarin exist in a dimeric form, and how does it affect its antiaromaticity?

A4: Yes, a covalently linked, π-π stacked rosarin dimer has been synthesized. Experimental and theoretical studies suggest that this dimer exhibits diminished antiaromaticity at low temperatures (77K) compared to its monomeric counterpart, likely due to intramolecular interactions between the rosarin units. []

Q5: Does complexation with C60 affect the structure or properties of expanded rosarin?

A5: An expanded rosarin (P3P6) adopts a bowl-like conformation both in the solid state and in solution. It forms well-defined 1:1 and 2:1 complexes with C60, demonstrating its potential as a fullerene receptor. []

Q6: How does anion complexation influence the aromaticity of rosarin?

A6: Theoretical studies indicate that anion complexation weakens the ring current strength and decreases the degree of antiaromaticity in rosarin. This effect arises from the transfer of electronic charge from the anion to the rosarin ring. []

Q7: What spectroscopic techniques have been used to characterize rosarin?

A7: Rosarin and its derivatives have been studied using a variety of spectroscopic techniques, including UV-Vis absorption, transient absorption, 1H NMR, EPR, and magnetic circular dichroism (MCD). These methods provide insights into its electronic structure, excited state dynamics, and interactions with other molecules. [, , , , , , , ]

Q8: How have computational methods contributed to understanding rosarin's properties?

A8: Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), has been instrumental in predicting and explaining rosarin's electronic structure, optical properties, and interactions with anions and other molecules. [, , , , ]

Q9: Is rosarin found in nature, and if so, where?

A9: Rosarin, along with other related compounds like rosavin and rosin, is found in the roots of Rhodiola rosea, a plant traditionally used for its adaptogenic properties. [, , , , , , , , , , , ]

Q10: What are the potential therapeutic applications of rosarin?

A10: While research is ongoing, rosarin and Rhodiola rosea extracts show promise for various applications, including:* Anti-inflammatory and neuroprotective effects: Rosarin has shown potential in reducing inflammation and protecting neuronal cells from damage, suggesting possible therapeutic avenues for neurodegenerative diseases. []* Radioprotective Activity: Rosarin demonstrated radioprotective effects in vitro, particularly in protecting lymphocytes from radiation-induced damage. []* Butyrylcholinesterase inhibition: Rosarin has been tentatively identified as an inhibitor of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. []

Q11: What are the challenges associated with producing rosarin for pharmaceutical use?

A11: Rhodiola rosea is slow-growing and faces overharvesting threats. While in vitro cultivation methods are being explored, optimizing the production of specific bioactive compounds like rosarin remains a challenge. [, ]

Q12: What analytical techniques are used to quantify rosarin in plant material or extracts?

A12: Various methods are employed for rosarin analysis, including:* High-Performance Thin-Layer Chromatography (HPTLC): This technique offers a rapid and cost-effective method for separating and quantifying rosarin in Rhodiola extracts. [, , , ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detection, provides a more sensitive and selective method for rosarin quantification. [, , , , ]* Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS): This advanced technique offers high sensitivity and selectivity for analyzing rosarin, particularly in complex plant matrices. []

Q13: How is the quality of Rhodiola rosea extracts and products controlled with respect to rosarin content?

A13: Quality control of Rhodiola products often involves:* Standardization: Some manufacturers standardize their extracts to contain specific amounts of key bioactive compounds, including rosarin, to ensure consistent potency. [, , , ]* Chromatographic profiling: Techniques like HPLC and HPTLC are used to analyze the overall chemical profile of extracts and products, helping to ensure the presence of expected compounds and the absence of adulterants. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

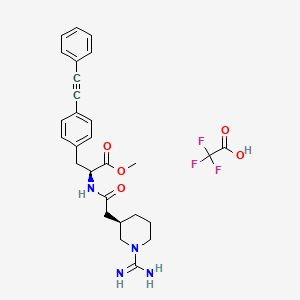

![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)